3,4-Dibromo-2,5-dimethoxytetrahydrofuran
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Overview
Description
3,4-Dibromo-2,5-dimethoxytetrahydrofuran: is a chemical compound with the molecular formula C6H10Br2O3 It is a derivative of tetrahydrofuran, featuring two bromine atoms and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2,5-dimethoxytetrahydrofuran typically involves the bromination of 2,5-dimethoxytetrahydrofuran. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The process is usually conducted under controlled conditions to ensure selective bromination at the 3 and 4 positions of the tetrahydrofuran ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions similar to those used in laboratory synthesis. The process would likely be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-2,5-dimethoxytetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
3,4-Dibromo-2,5-dimethoxytetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2,5-dimethoxytetrahydrofuran involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2,5-Dimethoxytetrahydrofuran: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3,4-Dibromo-2,5-dimethoxyfuran: Similar structure but differs in the saturation of the furan ring.
Uniqueness: 3,4-Dibromo-2,5-dimethoxytetrahydrofuran is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo selective substitution reactions makes it valuable in synthetic chemistry .
Properties
CAS No. |
91468-55-2 |
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Molecular Formula |
C6H10Br2O3 |
Molecular Weight |
289.95 g/mol |
IUPAC Name |
3,4-dibromo-2,5-dimethoxyoxolane |
InChI |
InChI=1S/C6H10Br2O3/c1-9-5-3(7)4(8)6(10-2)11-5/h3-6H,1-2H3 |
InChI Key |
YINOJXSCHWOBTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(O1)OC)Br)Br |
Origin of Product |
United States |
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